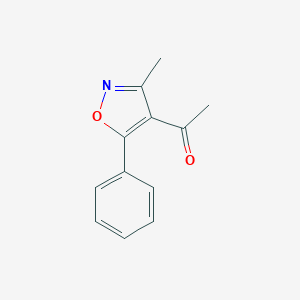
3-Methyl-4-acetyl-5-phenylisoxazole
Descripción general
Descripción
3-Methyl-4-acetyl-5-phenylisoxazole, also known as MAPI, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MAPI is a derivative of isoxazole and has a unique chemical structure that makes it a suitable candidate for different types of scientific research.
Aplicaciones Científicas De Investigación
3-Methyl-4-acetyl-5-phenylisoxazole has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. This compound has been reported to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of inflammatory and pain-related disorders. This compound has also been shown to have anticonvulsant and anti-epileptic effects, indicating its potential use in the treatment of neurological disorders. Additionally, this compound has been reported to exhibit antioxidant and antimicrobial properties, making it a suitable candidate for the development of new antimicrobial agents.
Mecanismo De Acción
The exact mechanism of action of 3-Methyl-4-acetyl-5-phenylisoxazole is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, this compound can reduce inflammation and pain. This compound has also been reported to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal activity. By modulating GABA receptor activity, this compound can exert anticonvulsant and anti-epileptic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, anticonvulsant, and antioxidant effects. This compound has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in the body. By reducing the levels of these cytokines, this compound can reduce inflammation and pain. This compound has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in the body. By increasing the levels of these enzymes, this compound can protect the body against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-4-acetyl-5-phenylisoxazole has several advantages for lab experiments, including its unique chemical structure, which makes it a suitable candidate for various types of scientific research. This compound is also relatively easy to synthesize, which makes it readily available for laboratory use. However, this compound has some limitations for lab experiments, including its potential toxicity and the need for precise control of reaction conditions during synthesis.
Direcciones Futuras
There are several future directions for the research of 3-Methyl-4-acetyl-5-phenylisoxazole. One potential direction is the development of new drugs based on the chemical structure of this compound. This compound has shown promising results in preclinical studies for the treatment of various disorders, including inflammatory, pain-related, and neurological disorders. Another potential direction is the investigation of the molecular mechanisms underlying the effects of this compound. The exact mechanisms of action of this compound are not fully understood, and further research is needed to elucidate these mechanisms. Additionally, the potential toxicity of this compound needs to be further investigated to ensure its safety for use in humans.
Propiedades
Número CAS |
127916-08-9 |
|---|---|
Fórmula molecular |
C12H11NO2 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
1-(3-methyl-5-phenyl-1,2-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C12H11NO2/c1-8-11(9(2)14)12(15-13-8)10-6-4-3-5-7-10/h3-7H,1-2H3 |
Clave InChI |
ZANKIGGWTAOTSO-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1C(=O)C)C2=CC=CC=C2 |
SMILES canónico |
CC1=NOC(=C1C(=O)C)C2=CC=CC=C2 |
Sinónimos |
Ethanone, 1-(3-methyl-5-phenyl-4-isoxazolyl)- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

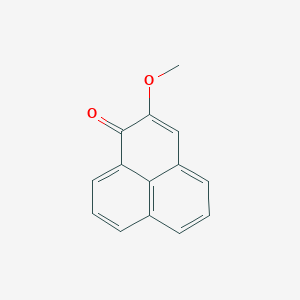


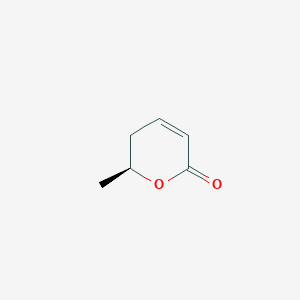
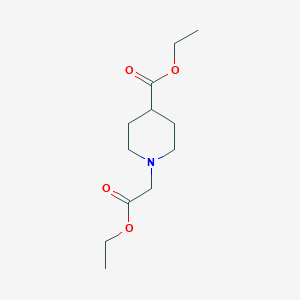
![methyl (2S)-2-[(3S)-3-benzyl-2-oxopiperazin-1-yl]-3-phenylpropanoate](/img/structure/B158274.png)
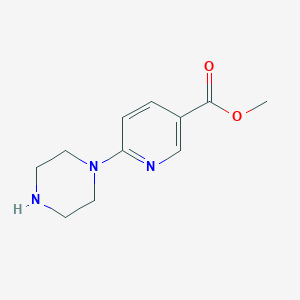
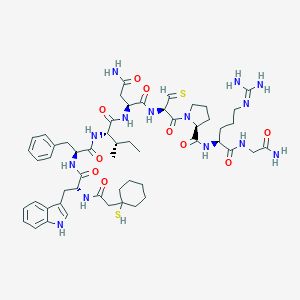
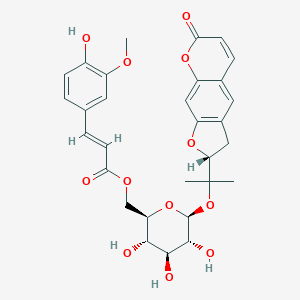
![(1S,17S,19S)-9-Hydroxy-4,5-dimethoxy-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26)-hexaen-15-one](/img/structure/B158283.png)
![(3R,4aS,10bR)-3-(4-hydroxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol](/img/structure/B158286.png)

![(4S)-14,16-Dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one](/img/structure/B158290.png)
